ethyl 7-fluoro-2-hydroxy-2H-1,2-benzoxaborinine-8-carboxylate
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Overview
Description
Ethyl 7-fluoro-2-hydroxy-2H-1,2-benzoxaborinine-8-carboxylate is a synthetic organic compound that belongs to the class of benzoxaborinines This compound is characterized by the presence of a boron atom within a heterocyclic ring structure, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-fluoro-2-hydroxy-2H-1,2-benzoxaborinine-8-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzoxaborinine Ring: This step involves the cyclization of a suitable precursor containing boron, oxygen, and nitrogen atoms. The reaction is often carried out under an inert atmosphere to prevent oxidation.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-fluoro-2-hydroxy-2H-1,2-benzoxaborinine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 7-fluoro-2-hydroxy-2H-1,2-benzoxaborinine-8-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a boron-containing drug candidate due to its unique properties.
Medicine: Explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of ethyl 7-fluoro-2-hydroxy-2H-1,2-benzoxaborinine-8-carboxylate involves its interaction with specific molecular targets. The boron atom can form reversible covalent bonds with biomolecules, which can modulate their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxy group can participate in hydrogen bonding, further influencing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-chloro-2-hydroxy-2H-1,2-benzoxaborinine-8-carboxylate
- Ethyl 7-bromo-2-hydroxy-2H-1,2-benzoxaborinine-8-carboxylate
- Ethyl 7-iodo-2-hydroxy-2H-1,2-benzoxaborinine-8-carboxylate
Uniqueness
Ethyl 7-fluoro-2-hydroxy-2H-1,2-benzoxaborinine-8-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, making this compound particularly interesting for medicinal chemistry applications.
Properties
Molecular Formula |
C11H10BFO4 |
---|---|
Molecular Weight |
236.01 g/mol |
IUPAC Name |
ethyl 7-fluoro-2-hydroxy-1,2-benzoxaborinine-8-carboxylate |
InChI |
InChI=1S/C11H10BFO4/c1-2-16-11(14)9-8(13)4-3-7-5-6-12(15)17-10(7)9/h3-6,15H,2H2,1H3 |
InChI Key |
XWGWOJMCQWWNAF-UHFFFAOYSA-N |
Canonical SMILES |
B1(C=CC2=C(O1)C(=C(C=C2)F)C(=O)OCC)O |
Origin of Product |
United States |
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